N-methyl-5-[(methylamino)methyl]furan-2-carboxamide
Overview
Description
N-methyl-5-[(methylamino)methyl]furan-2-carboxamide is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is a furan derivative, characterized by the presence of a furan ring substituted with a carboxamide group and a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-[(methylamino)methyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with methylamine and formaldehyde under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-[(methylamino)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-methyl-5-[(methylamino)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-5-[(methylamino)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methyl-5-[(methylamino)methyl]furan-2-carboxamide: Unique due to its specific substitution pattern on the furan ring.
Furan-2-carboxamide: Lacks the methylamino group, leading to different chemical properties.
N-methylfuran-2-carboxamide: Similar but without the additional methylamino substitution.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-methyl-5-(methylaminomethyl)furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-9-5-6-3-4-7(12-6)8(11)10-2/h3-4,9H,5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMODYIFATKWVQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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